molecular formula C24H41Cl4N9O4S B14760380 p-SCN-Bn-TCMC HCl

p-SCN-Bn-TCMC HCl

Cat. No.: B14760380
M. Wt: 693.5 g/mol
InChI Key: AWINXKJPBPFQMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-SCN-Bn-TCMC HCl: , also known as S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane hydrochloride, is a bifunctional chelator. It contains a powerful chelator TCMC and a reactive isothiocyanate linker. This compound is widely used in radio-diagnostic and imaging research due to its ability to strongly bind radio-isotopic heavy metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-SCN-Bn-TCMC HCl involves the reaction of 1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane (TCMC) with 4-isothiocyanatobenzyl chloride. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control tests to confirm its chemical structure and purity before being released for use in research and medical applications .

Chemical Reactions Analysis

Types of Reactions

p-SCN-Bn-TCMC HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary amines and thiols.

    Complexation Reactions: Metal ions such as lead-212 and mercury-197 are commonly used.

Major Products Formed

Mechanism of Action

The mechanism of action of p-SCN-Bn-TCMC HCl involves its ability to form stable complexes with metal ions. The isothiocyanate group reacts with nucleophiles, allowing the compound to conjugate with biomolecules. The TCMC moiety then chelates metal ions, forming a stable complex that can be used for imaging or therapeutic purposes. The molecular targets and pathways involved include the binding of the chelated metal ion to specific receptors or biomolecules, enabling targeted delivery and imaging .

Properties

Molecular Formula

C24H41Cl4N9O4S

Molecular Weight

693.5 g/mol

IUPAC Name

2-[4,7,10-tris(2-amino-2-oxoethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetamide;tetrahydrochloride

InChI

InChI=1S/C24H37N9O4S.4ClH/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38;;;;/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37);4*1H

InChI Key

AWINXKJPBPFQMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C(CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N.Cl.Cl.Cl.Cl

Origin of Product

United States

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